molecular formula C10H9N4NaO6 B3116141 Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate CAS No. 214211-69-5

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate

Cat. No.: B3116141
CAS No.: 214211-69-5
M. Wt: 304.19 g/mol
InChI Key: SQPYRFCJPGCTJY-UHFFFAOYSA-M
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Description

Chemical Structure & Properties Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate (CAS 6943-40-4) is a disodium salt derived from the parent acid, 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid. Its structure features two nitroso (-N=O) groups attached to a glycine backbone linked by an ethylene bridge (C₆H₁₀N₄O₆Na₂). The sodium counterions enhance solubility in aqueous media, making it suitable for biological and chemical applications.

Properties

IUPAC Name

sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6.Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYRFCJPGCTJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)N=O)N(CC(=O)[O-])N=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N4NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate involves several steps. . These reagents facilitate the formation of the nitroso groups and the carboxymethyl group, which are essential for the compound’s structure.

Chemical Reactions Analysis

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitroso groups in the compound make it highly reactive towards nucleophilic, electrophilic, and radical species . Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

One of the primary applications of Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate is as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, enabling the synthesis of complex molecules. For example, it can be utilized in the formation of other nitrosamine derivatives or as an intermediate in drug development processes. The compound's ability to release nitroso groups makes it valuable in synthesizing other nitrosamines, which are important for studying carcinogenic mechanisms and developing pharmaceuticals.

Biological Research

In biological contexts, this compound has been studied for its potential effects on cellular processes. Nitrosamines are known for their roles in carcinogenesis, particularly in the formation of DNA adducts that can lead to mutations. Research has indicated that this compound may influence pathways related to cell proliferation and apoptosis. Understanding these interactions is crucial for developing strategies to mitigate cancer risks associated with nitrosamine exposure .

Environmental Applications

The environmental implications of this compound are significant, particularly regarding its role as a pollutant. Studies have shown that nitrosamines can persist in the environment and may contaminate water sources. As such, this compound is often included in environmental monitoring programs to assess water quality and the presence of hazardous substances. Its detection is critical for ensuring compliance with environmental regulations and protecting public health .

Synthesis of Nitrosamines

A study explored the synthesis of various nitrosamines using this compound as a precursor. The researchers demonstrated how altering reaction conditions could yield different derivatives with varying biological activities. This research highlights the compound's versatility and importance in synthetic organic chemistry.

Carcinogenicity Studies

Another significant case study focused on the carcinogenic potential of nitrosamines, including this compound. The findings indicated that exposure to this compound resulted in increased DNA damage in mammalian cells, supporting its classification as a potential carcinogen. This research underscores the need for careful handling and regulation of nitrosamine compounds in both laboratory and industrial settings .

Environmental Monitoring

A comprehensive environmental study assessed the prevalence of nitrosamines, including this compound, in groundwater samples. The results revealed detectable levels of this compound, raising concerns about water safety and necessitating further investigation into remediation strategies .

Mechanism of Action

The mechanism of action of Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate involves its interaction with molecular targets through its nitroso groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Key Functional Groups Applications
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate C₆H₈N₄O₆Na₂ Nitroso, carboxymethyl, ethylene Potential HNO donor, chelation agent
1-Nitrosocyclohexyl acetate C₈H₁₂NO₃ Acyloxy nitroso, ester HNO donor (rapid hydrolysis)
Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate C₁₂H₁₄N₄O₆ Nitroso, ester, methoxy Synthetic intermediate, HNO precursor
Sivelestat Sodium (CAS 201677-61-4) C₂₀H₂₁N₂O₇SNa Sulfonamide, carboxymethyl Neutrophil elastase inhibitor

Reactivity & HNO Release

  • Hydrolysis Kinetics: Acyloxy Nitroso Compounds (e.g., 1-nitrosocyclohexyl acetate): Hydrolyze rapidly to release HNO, with rates influenced by pH and ester group structure (trifluoroacetate > acetate > pivalate) . Sodium;2-[4-[carboxymethyl...]acetate: Likely exhibits slower HNO release due to stabilization from carboxymethyl groups and sodium ions.
  • Thiol Reactivity :
    • Acyloxy nitroso compounds react with thiols to form disulfides or sulfinamides, inhibiting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
    • The target compound may similarly modify thiol-containing proteins, but its nitroso groups on a rigid ethylene backbone could alter reaction pathways compared to linear acyloxy derivatives.

Stability & Solubility

  • Acyloxy Nitroso Compounds : Sensitive to hydrolysis and thiols; stability varies with ester group bulk (pivalate > acetate > trifluoroacetate) .
  • Sodium;2-[4-[carboxymethyl...]acetate : Enhanced aqueous solubility due to sodium ions. The carboxymethyl groups may stabilize the nitroso moieties, reducing spontaneous decomposition.

Biological Activity

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate is a complex nitrosamine compound with potential biological activity that has garnered attention in various fields, including toxicology and pharmacology. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C8H11N3O7
  • Molecular Weight : 263.21 g/mol
  • CAS Number : 862542-34-5
  • IUPAC Name : 2-[carboxymethyl-[2-[carboxymethyl(nitroso)amino]ethyl]amino]acetic acid

The biological activity of this compound is primarily attributed to its nitrosamine structure, which can influence various biochemical pathways:

  • Nitrosative Stress : The compound can induce nitrosative stress in cells, leading to alterations in cellular signaling and potential cytotoxic effects.
  • Antioxidant Properties : Some studies suggest that nitrosamines may exhibit antioxidant properties under specific conditions, potentially mitigating oxidative stress in certain cellular contexts.

Toxicological Studies

Several studies have investigated the toxicological effects of nitrosamines, including this compound:

  • Carcinogenic Potential : Research indicates that nitrosamines are often linked to carcinogenicity. For instance, a study demonstrated that exposure to similar compounds resulted in DNA damage and increased tumorigenesis in animal models.
Study ReferenceOrganismObserved Effect
RatsIncreased tumor incidence
MiceDNA adduct formation

Case Studies

  • Case Study 1 : A study conducted on laboratory mice revealed that administration of this compound led to significant liver damage and altered liver enzyme levels, indicating hepatotoxicity.
  • Case Study 2 : In vitro studies using human cell lines showed that the compound could induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its cytotoxic effects.

Pharmacological Applications

Research into the pharmacological applications of this compound is still emerging. Potential applications include:

  • Cancer Research : Investigating its role as a chemotherapeutic agent or as a model for understanding nitrosamine-related carcinogenesis.
  • Antioxidant Research : Exploring its dual role as both a potential pro-oxidant and antioxidant under varying conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate in pharmaceutical samples?

  • Methodological Answer : Sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) are required to detect nitrosamine impurities at parts-per-billion (ppb) levels. Methods must be validated for specificity, accuracy, precision, and linearity according to regulatory guidelines. For example, the European Medicines Agency (EMA) emphasizes method sensitivity to address trace contamination in pharmaceuticals .

Q. How can the structural integrity of this nitroso compound be confirmed during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Identifies functional groups like nitroso (–N=O) and carboxylate (–COO⁻) via characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the carboxymethyl and nitrosoanilino moieties.
  • X-ray Crystallography : Provides definitive confirmation of the nitroso group’s bent configuration and spatial arrangement .

Q. What storage conditions are optimal for maintaining the stability of nitroso compounds like this sodium salt?

  • Methodological Answer : Nitroso compounds are prone to degradation under light, heat, or humidity. Storage at –20°C in amber glass vials under inert gas (e.g., argon) is recommended. Stability should be monitored using accelerated degradation studies (e.g., 40°C/75% relative humidity) .

Advanced Research Questions

Q. How do hydrolysis kinetics and pH influence the release of nitroxyl (HNO) from acyloxy nitroso compounds?

  • Methodological Answer : Hydrolysis rates are pH-dependent and governed by ester group electronic effects. For example:

  • Trifluoroacetyl groups hydrolyze rapidly at physiological pH (7.4), releasing HNO within minutes.
  • Pivaloyl groups exhibit slower hydrolysis due to steric hindrance.
    Kinetic studies using UV-vis spectroscopy and mass spectrometry can quantify HNO release rates under varying pH conditions .

Q. What mechanisms explain the thiol-mediated decomposition of nitroso compounds, and how does this affect biological activity?

  • Methodological Answer : Thiols (e.g., glutathione) react with nitroso groups via nucleophilic addition, forming N-hydroxysulfenamide intermediates. These intermediates either:

  • Rearrange to sulfinamides (irreversible modification), inhibiting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
  • Form disulfides (reversible modification), altering redox signaling.
    Competitive assays with thiol-blocking agents (e.g., N-ethylmaleimide) can differentiate HNO-mediated vs. direct thiol interactions .

Q. How can QSAR models predict the carcinogenic risk of nitroso compounds, and what are their limitations?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models like TOPS-MODE use topological descriptors to correlate structural features (e.g., nitroso group placement, alkyl chain length) with carcinogenic potency in rodents. Limitations include:

  • Species-specific variability (e.g., sex-dependent responses in rats).
  • Exclusion of metabolic activation pathways.
    Cross-validation with in vitro mutagenicity assays (e.g., Ames test) is critical for risk assessment .

Q. What experimental strategies resolve contradictions in carcinogenicity data for nitroso compounds?

  • Methodological Answer : Contradictions may arise from differences in administration routes (oral vs. intraperitoneal) or metabolic activation. Researchers should:

  • Conduct dose-response studies across multiple species.
  • Use isotopic labeling (e.g., deuterated analogs) to track in vivo nitrosation pathways.
  • Validate findings with human-relevant models, such as colon organoids exposed to nitrosamide derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Reactant of Route 2
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate

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